Aminoacetonitrile

Overview

Description

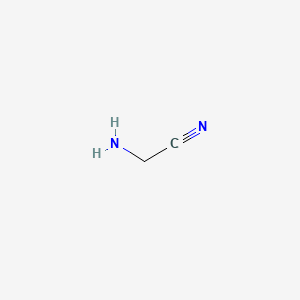

Aminoacetonitrile (NH₂CH₂CN) is a nitrile-containing organic compound recognized for its role in prebiotic chemistry and interstellar molecular synthesis. Structurally, it consists of an amine group (-NH₂) adjacent to a nitrile group (-CN) on an ethylene backbone. This dual functionality enables diverse reactivity, particularly in forming amino acids like glycine (NH₂CH₂COOH) through hydrolysis .

This compound has been detected in the interstellar medium (ISM), notably in the Sagittarius B2 molecular cloud, where its column density is estimated to be ~200 times higher than glycine, suggesting its role as a reservoir molecule for amino acids . Its formation is linked to astrochemical processes, including ultraviolet (VUV) or X-ray irradiation of acetonitrile-ammonia ice mixtures and gas-grain surface reactions in hot molecular cores . Laboratory studies confirm its synthesis via Strecker-like reactions and microwave-assisted cyclocondensation methods .

In terrestrial applications, this compound derivatives are explored for antiparasitic drug development, cathepsin B inhibition, and pesticidal activity . Its physicochemical properties, such as a boiling point of 331 K at 2 kPa and hygroscopicity, influence its stability and detectability in both laboratory and astrophysical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminoacetonitrile can be synthesized through several methods. One common method involves the reaction of glycolonitrile with ammonia: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] Another method involves the condensation reaction using ammonium chloride, formaldehyde, acetic acid, and sodium cyanide . The reaction is carried out by adding ammonium chloride, formaldehyde, and water into a reactor, cooling the mixture to below 0°C, and then adding sodium cyanide and acetic acid .

Industrial Production Methods: Industrial production of this compound typically follows the glycolonitrile and ammonia reaction route due to its simplicity and efficiency . The process involves the hydrolysis of glycolonitrile to produce this compound, which can then be further processed to obtain various derivatives .

Chemical Reactions Analysis

Hydrolysis Reaction

Aminoacetonitrile can undergo hydrolysis to yield glycine, an important amino acid:

This transformation underscores its utility in organic synthesis and biochemistry .

Reaction with Aminothiols

This compound has been shown to react with aminothiols like cysteine to form thiazoline derivatives. The reaction proceeds via nucleophilic attack by the thiol group on the nitrile carbon:

This reaction illustrates the selectivity and reactivity of this compound towards thiol compounds .

Pharmaceutical Intermediates

This compound and its derivatives are utilized as intermediates in pharmaceutical synthesis. For instance, they are precursors for compounds that act as potent inhibitors for enzymes such as cathepsin S, which is relevant in cancer therapy .

Research Findings on this compound

Recent studies have explored the formation and reactivity of this compound in astrophysical contexts, suggesting its potential role as a precursor for glycine and adenine in interstellar environments. These findings indicate that this compound can form through free radical reactions on grain surfaces under conditions mimicking space environments .

Chemical Models and Simulations

Research utilizing chemical modeling has demonstrated that this compound can be formed via reactions involving methanimine and hydrogen cyanide at low temperatures (around 20 K). These models predict that this compound can reach significant abundances in hot molecular cores during star formation processes .

Scientific Research Applications

Astrobiological Significance

Aminoacetonitrile has been identified as an interstellar molecule, playing a crucial role in prebiotic chemistry. It has been detected in the Sagittarius B2(N) molecular cloud and is believed to be present in the atmosphere of Titan, Saturn's largest moon. The compound's formation and detection in such environments are significant for understanding the origins of life.

Spectroscopic Studies

Recent studies have utilized high-resolution infrared spectroscopy to characterize this compound's molecular structure and spectral properties. For instance, the equilibrium geometry and fundamental vibrational bands have been accurately computed, revealing insights into its behavior in astrophysical contexts .

Key Findings:

- Detection Locations: Sagittarius B2(N) and Titan.

- Spectroscopic Techniques: Coupled-cluster theory and synchrotron-based infrared spectroscopy.

- Vibrational Bands: Significant bands observed between 500 and 1000 cm and below 500 cm .

Pharmacological Applications

This compound derivatives are primarily recognized for their use as anthelmintics, particularly in veterinary medicine. Monepantel, a notable derivative, has demonstrated high efficacy against gastrointestinal nematodes in sheep.

Clinical Studies

A large-scale field study in Australia evaluated monepantel's effectiveness against mixed-genus natural field infections. The results indicated that at a minimum dose rate of 2.5 mg/kg, monepantel achieved over 98% efficacy within seven days post-treatment .

Efficacy Results:

| Time Post-Treatment | Efficacy (%) |

|---|---|

| 7 days | >98% |

| 14 days | >99% |

| 21 days | >99% |

Biochemical Applications

This compound serves as a precursor for various biochemical processes, including the synthesis of glycine and other amino acids. Its role in metabolic pathways makes it a compound of interest for therapeutic applications targeting metabolic disorders.

Potential Therapeutic Uses

Research indicates that this compound can be utilized in biotherapeutic products aimed at managing renal failure metabolites and electrolytes. This application is particularly relevant for conditions like liver failure and Crohn's disease .

Synthesis and Formation Studies

The formation of this compound under astrophysical conditions has been extensively studied through experimental approaches that simulate interstellar environments. The Strecker synthesis method has been shown to facilitate the formation of this compound from methanimine, ammonia, and hydrogen cyanide.

Experimental Insights:

Mechanism of Action

Aminoacetonitrile and its derivatives exert their effects by acting as acetylcholine agonists, specifically targeting nematode acetylcholine receptors . This action causes spastic paralysis in nematodes, leading to their rapid expulsion from the host . The molecular targets involved include the acetylcholine receptors, which are crucial for neurotransmission in nematodes .

Comparison with Similar Compounds

Simple Nitriles: Acetonitrile (CH₃CN)

This compound’s amine group enhances reactivity compared to acetonitrile, enabling nucleophilic addition and hydrolysis pathways. Its interstellar detection contrasts with acetonitrile’s prevalence but lower prebiotic significance .

Amino Nitriles: Methylenethis compound (C₃H₅N₂)

Methylenethis compound (NH₂C(CH₂)CN) shares structural similarity but includes a methylene group. Key differences include:

- Synthesis: Produced via hydrolysis of this compound with barium hydroxide, whereas this compound forms via Strecker synthesis or ice irradiation .

- Reactivity: Converts to glycine in two-step hydrolysis (via glycine amide), while this compound requires only one hydrolysis step .

Dipeptide Nitriles (e.g., Cathepsin B Inhibitors)

Dipeptide nitriles incorporate this compound as a P1 residue (e.g., -NHCH₂CN). These compounds exhibit enhanced biological activity due to:

- Structural Complexity: Larger peptide chains enable selective enzyme inhibition (e.g., cathepsin B IC₅₀ values in nanomolar range) .

- Stability: Nitrile group resists proteolytic cleavage, improving pharmacokinetics compared to this compound alone .

Other Amino Acid Precursors: Hydantoins

Hydantoins (e.g., glycolylurea derivatives) are non-nitrile precursors found in carbonaceous chondrites. Unlike this compound, they require ring-opening hydrolysis to release amino acids and lack nitrile-related reactivity .

Interstellar Chemistry

- This compound forms on icy grains via radical recombination (e.g., NH₂ + CH₂CN) and is released into gas phases at temperatures >100 K .

Prebiotic Relevance

- Hydrolysis to glycine is inefficient in interstellar ices due to low water mobility but becomes feasible in planetary systems (e.g., asteroid interiors) .

- Laboratory studies show this compound reacts with CO₂ at 130 K to form carbamates, suggesting alternative pathways for molecular complexity in ices .

Data Tables

Table 1. Key Properties of this compound and Analogues

Table 2. Interstellar Abundance Ratios

| Molecular Pair | Ratio ([X]/[Y]) | Source |

|---|---|---|

| This compound/Glycine | ~200 | Sgr B2(N) |

| CH₃CN/CH₃COOH | ~200 | Sgr B2(N) |

Biological Activity

Aminoacetonitrile (AAC) is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Overview of this compound

This compound is a simple nitrile compound with the chemical formula NH₂CH₂CN. It is primarily recognized for its role as a precursor in the synthesis of various biologically active molecules and as an important compound in agricultural chemistry, particularly as an anthelmintic agent.

Biological Activities

-

Anthelmintic Properties :

- This compound derivatives, specifically monepantel, have been developed as effective anthelmintics for controlling gastrointestinal nematodes in livestock. Monepantel has demonstrated over 99% efficacy against several nematode species at a dosage of 2.5 mg/kg in sheep . This high efficacy is crucial in addressing the growing issue of anthelmintic resistance among parasites.

-

Immunomodulatory Effects :

- Research indicates that this compound derivatives can modulate immune responses. For instance, certain compounds derived from this compound exhibited low toxicity while significantly inhibiting the proliferation of human peripheral blood lymphocytes and mouse splenocytes in vitro. These compounds also suppressed tumor necrosis factor-alpha (TNF-α) production, suggesting potential applications in treating autoimmune disorders and inflammatory diseases .

- Anticancer Activity :

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : this compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.

- Immune Modulation : By affecting cytokine production and immune cell proliferation, this compound can alter immune responses, providing therapeutic benefits in conditions characterized by excessive inflammation or immune dysregulation.

Case Study 1: Efficacy Against Nematodes

A pooled analysis involving multiple controlled studies demonstrated that monepantel, an this compound derivative, effectively reduced fecal worm egg counts by over 99% across various nematode species . This finding underscores the compound's potential as a critical tool in veterinary parasitology.

Case Study 2: Immunomodulatory Effects

In a study assessing the immunomodulatory effects of this compound derivatives, researchers found that these compounds inhibited lymphocyte proliferation induced by phytohemagglutinin A and lipopolysaccharide. The compounds also downregulated TNF-α production in human whole blood cultures, indicating their potential use as immunosuppressive agents .

Data Tables

Q & A

Basic Research Questions

Q. What experimental methods are used to characterize aminoacetonitrile’s vibrational and rotational spectra in astrochemical studies?

- Methodological Answer : High-resolution Fourier-transform infrared (FTIR) spectroscopy coupled with quantum-chemical calculations is essential. For example, the Bruker IFS 125 FT interferometer at the SOLEIL synchrotron provides path lengths up to 150 m, enabling detection of weak ro-vibrational transitions between 500–1500 cm⁻¹ . Rotational constants are derived using composite quantum-chemical schemes (e.g., CCSD(T)/cc-pCVTZ), validated against millimeter-wave and THz data . These methods resolve structural parameters like bond angles and vibrational-rotational coupling constants .

Q. How is this compound synthesized in laboratory simulations of interstellar ice chemistry?

- Methodological Answer : The Strecker synthesis pathway is replicated by irradiating ice mixtures (e.g., CH₃CN/NH₃) under vacuum UV or X-rays. Key steps include:

- Co-depositing methanimine (CH₂NH) and [NH⁺−CN] salts at 20 K.

- Warming to 130–180 K to initiate polymerization, with excess salt favoring this compound formation over branched polymers .

- Confirming synthesis via IR bands (e.g., 2240 cm⁻¹ for C≡N stretch) and mass spectrometry (fragments m/z 55, 56) .

Q. What is the role of this compound in prebiotic chemistry and glycine formation?

- Methodological Answer : this compound acts as a glycine precursor via Strecker synthesis, but experimental studies show hydrolysis in interstellar ices is inefficient. Instead, this compound remains a reservoir molecule due to kinetic barriers in glycine formation. Key evidence includes:

- Absence of glycine in heated AAN/H₂O/HCOOH ices, with only salt byproducts detected .

- Theoretical models suggest glycine forms in gas-phase reactions post-desorption from icy grains .

Advanced Research Questions

Q. How do temperature and matrix effects influence this compound’s reactivity with CO₂ in astrochemical environments?

- Methodological Answer : Reactivity is probed via temperature-programmed IR spectroscopy:

- At 50 K: No reaction between AAN and CO₂.

- At 130–240 K: Formation of carbamate (NC-CH₂-NH-COO⁻) and ammonium counterion (NC-CH₂-NH₃⁺), identified by new IR bands (e.g., 1700–1750 cm⁻¹ for carbonyl stretches) .

- Sublimation of products above 270 K confirms thermal lability, requiring cryogenic trapping for analysis .

Q. How can discrepancies in this compound’s vibrational band assignments be resolved across experimental studies?

- Methodological Answer : Contradictions arise from matrix isolation vs. gas-phase studies. To reconcile:

- Compare high-resolution synchrotron FTIR data (e.g., AILES beamline) with solid-phase spectra, noting shifts due to H₂O interactions (e.g., band strength reduction by 50% in H₂O-dominated ices) .

- Use anharmonic frequency calculations (VPT2 method) to predict gas-phase fundamentals, reducing errors to <5 cm⁻¹ .

Q. What computational strategies improve the accuracy of this compound’s equilibrium structure predictions?

- Methodological Answer : A multi-step approach is critical:

- Optimize geometry using CCSD(T)/cc-pVTZ for electron correlation.

- Apply core-valence corrections (cc-pCVTZ) and relativistic effects (DKH3).

- Validate against semi-experimental structures derived from rotational constants (e.g., (C-N) = 1.458 Å vs. 1.462 Å computationally) .

Q. How is vibrationally excited this compound detected in interstellar medium surveys?

- Methodological Answer : Use ALMA’s ReMoCA survey to target Sgr B2(N1) with LTE models:

- Identify and states via THz transitions (e.g., 448.9 GHz line).

- Column densities () and excitation temperatures () are derived from line intensity ratios .

Q. Contradictions and Limitations

Q. Why does this compound’s band strength vary significantly in H₂O-rich ices?

- Analysis : In H₂O matrices, the C≡N band strength () drops by 50% due to hydrogen bonding. Studies approximate using acetonitrile (ACN) values, introducing errors. Direct measurements in pure AAN ices are needed but hindered by sublimation below 200 K .

Q. Does this compound polymerize in interstellar ices, and how does this affect its detectability?

Properties

IUPAC Name |

2-aminoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2/c3-1-2-4/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNYGALUNNFWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NH2CH2CN, C2H4N2 | |

| Record name | aminoacetonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aminoacetonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202314 | |

| Record name | Aminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; [Merck Index] | |

| Record name | Aminoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

7.94 [mmHg] | |

| Record name | Aminoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-61-4 | |

| Record name | Aminoacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3739OQ10IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.